molecular formula C6H11NO B3121119 2-Oxa-5-azabicyclo[2.2.2]octane CAS No. 280-51-3

2-Oxa-5-azabicyclo[2.2.2]octane

Cat. No.: B3121119
CAS No.: 280-51-3
M. Wt: 113.16 g/mol
InChI Key: JNYWVERKQKRXSL-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.2]octane, also known as this compound hemioxalate, is a chemical compound with the CAS Number: 1523606-41-8 . It has a molecular weight of 316.35 . The compound is typically stored at room temperature and is available in solid form .


Synthesis Analysis

The compound can be synthesized as a cyclic amino acid ester from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction . Another approach involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The compound has a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups . The exact structure was determined via single crystal X-ray diffraction analysis of a single crystal obtained after recrystallization of the compound from ethyl acetate/diethyl ether .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, the compound’s synthesis involves intramolecular lactonization reactions .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 316.35 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Synthesis and Molecular Structure

2-Oxa-5-azabicyclo[2.2.2]octane has been studied for its synthesis and molecular structure. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a chiral cyclic amino acid ester, without using chiral catalysts or enzymes. They characterized the compound using 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. This compound has a bicyclo[2.2.2]octane structure comprising lactone and piperidine groups (Moriguchi, Krishnamurthy, Arai, Tsuge, 2014).

Application in Pharmaceutical Synthesis

This compound derivatives have significant implications in the synthesis of active pharmaceutical ingredients (APIs). Szabó et al. (2019) reported a novel continuous flow process for hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts to cis-4-aminocyclohexanols, which are valuable intermediates in API synthesis. They achieved >99% selectivity for the desired product using Raney nickel catalyst (Szabó, Tamás, Faigl, Éles, Greiner, 2019).

Chiral Scaffolding and Synthesis

The compound's chiral scaffolding properties facilitate asymmetric synthesis. Mahía et al. (2017) demonstrated the diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives through an aza-Prins reaction. This process enables the asymmetric synthesis of 7-(alkyl or aryl)-6-oxa-2-azabicyclo[3.2.1]octane derivatives in one step (Mahía, Badorrey, Gálvez, Díaz-de-Villegas, 2017).

Utility in Bicyclic Morpholine Surrogates

Sokolenko et al. (2017) presented an approach to 3-oxa-7-azabicyclo[3.3.0]octanes, which are bicyclic morpholine analogues. This method relies on [3+2] cycloaddition of maleic anhydrides or furan-2(5H)-ones and an in situ generated azomethine ylide, demonstrating its utility on a multigram scale (Sokolenko, Ostapchuk, Artemenko, Grygorenko, 2017).

Use in Bicyclic Ring System Synthesis

Francisco et al. (2000) synthesized homochiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. These were achieved by reacting specifically protected phosphoramidate derivatives of carbohydrates with (diacetoxyiodo)benzene or iodosylbenzene and iodine, through homolytic fragmentation and intramolecular hydrogen abstraction reaction (Francisco, Herrera, Suárez, 2000).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P280, P305, P338, P351 . It is recommended to handle the compound with care and follow safety guidelines as outlined in the Material Safety Data Sheet (MSDS) .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of 2-Oxa-5-azabicyclo[2.2.2]octane, is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future directions may involve further exploration of the compound’s synthesis and potential applications in the field of medicinal chemistry.

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-6-3-7-5(1)4-8-6/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYWVERKQKRXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-5-azabicyclo[2.2.2]octane
Reactant of Route 2
2-Oxa-5-azabicyclo[2.2.2]octane
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2-Oxa-5-azabicyclo[2.2.2]octane
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2-Oxa-5-azabicyclo[2.2.2]octane
Reactant of Route 5
2-Oxa-5-azabicyclo[2.2.2]octane
Reactant of Route 6
2-Oxa-5-azabicyclo[2.2.2]octane

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